

2-Bromo-4-chlorotoluene as a building block in organic synthesis

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Compound of Interest

Compound Name: 2-Bromo-4-chlorotoluene

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Application Notes: 2-Bromo-4-chlorotoluene in Organic Synthesis

Introduction

2-Bromo-4-chlorotoluene is a halogenated aromatic compound with the molecular formula C_7H_6BrCl .^{[1][2][3]} Its structure, featuring a toluene backbone substituted with bromine and chlorine atoms at positions 2 and 4 respectively, makes it a highly versatile building block in organic synthesis. The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds, along with the influence of the methyl group, allows for selective transformations, making it a valuable intermediate in the synthesis of complex molecules.^{[4][5]} This compound is particularly significant in the development of pharmaceuticals, agrochemicals, and advanced materials.^{[4][6][7]}

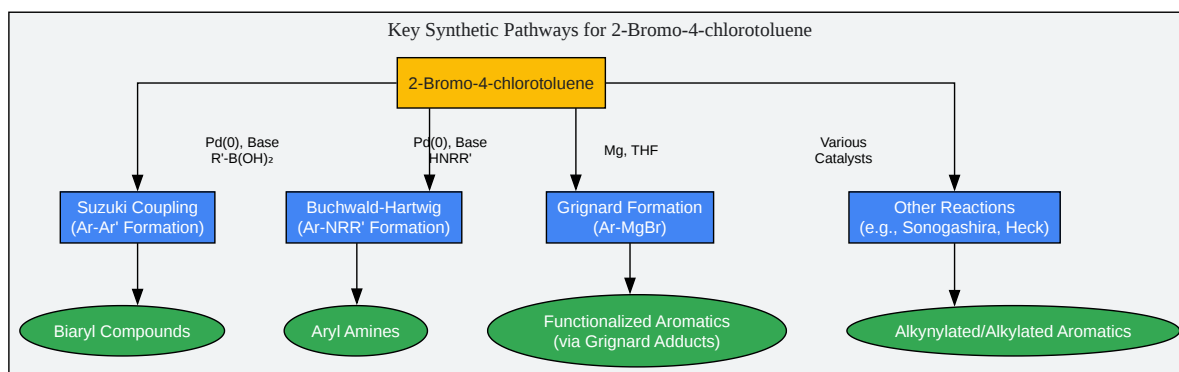
Key Synthetic Applications

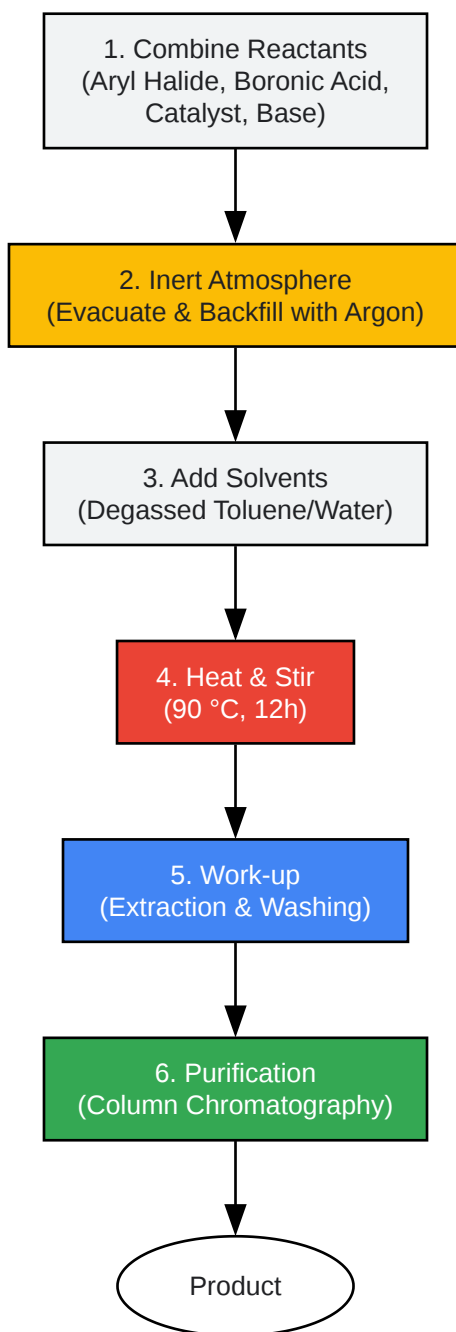
2-Bromo-4-chlorotoluene serves as a precursor in a variety of pivotal organic reactions, primarily leveraging the reactivity of the C-Br bond, which is more susceptible to cleavage and oxidative addition than the C-Cl bond.

- **Palladium-Catalyzed Cross-Coupling Reactions:** This is one of the most prominent applications. The higher reactivity of the aryl bromide allows for selective coupling reactions, leaving the chloride intact for subsequent transformations.

- Suzuki-Miyaura Coupling: Enables the formation of carbon-carbon bonds by reacting with boronic acids or esters. This is a fundamental tool for constructing biaryl structures, which are common motifs in pharmaceuticals.[8][9]
- Buchwald-Hartwig Amination: Facilitates the formation of carbon-nitrogen bonds, coupling **2-bromo-4-chlorotoluene** with a wide range of primary and secondary amines to produce substituted anilines.[10][11][12] These products are key intermediates for many biologically active compounds.
- Grignard Reagent Formation: The difference in bond dissociation energy between C-Br and C-Cl allows for the chemoselective formation of a Grignard reagent.[5] Magnesium metal inserts preferentially at the more labile C-Br bond, generating (4-chloro-2-methylphenyl)magnesium bromide. This organometallic reagent is a powerful nucleophile for creating new C-C bonds with various electrophiles like aldehydes, ketones, and esters.[13][14]
- Electrophilic Aromatic Substitution: The existing substituents on the benzene ring direct incoming electrophiles to specific positions. For instance, nitration of similar 4-halotoluenes tends to occur at the position ortho to the methyl group.[15]

Below is a diagram illustrating the central role of **2-Bromo-4-chlorotoluene** as a synthetic intermediate.





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